7-(4-bromophenyl)-5-phenyl-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-bromophenyl)-5-phenyl-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound’s structure includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and various substituted phenyl groups that contribute to its biological activity.
Preparation Methods
The synthesis of 7-(4-bromophenyl)-5-phenyl-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[2,3-d]pyrimidine core with the desired substitutions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-(4-bromophenyl)-5-phenyl-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with other aryl or vinyl groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-bromophenyl)-5-phenyl-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-phenyl-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound acts as an inhibitor of aurora kinase A and epidermal growth factor receptor kinase, which are involved in cell division and growth . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis. The molecular pathways involved include the inhibition of kinase activity, leading to the downregulation of downstream signaling pathways that promote cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds to 7-(4-bromophenyl)-5-phenyl-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine include other pyrrolo[2,3-d]pyrimidine derivatives with various substitutions. These compounds share a common core structure but differ in their substituents, which can significantly affect their biological activity and specificity . For example, compounds with different aryl or alkyl groups may exhibit varying degrees of kinase inhibition and selectivity. The uniqueness of this compound lies in its specific substitutions that provide a balance of potency and selectivity for its molecular targets .
Properties
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-N-(4-propan-2-ylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN4/c1-18(2)19-8-12-22(13-9-19)31-26-25-24(20-6-4-3-5-7-20)16-32(27(25)30-17-29-26)23-14-10-21(28)11-15-23/h3-18H,1-2H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRINCUXXSAAYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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